3,5-Bis(acetyloxy)benzoyl chloride
Overview
Description
3,5-Bis(acetyloxy)benzoyl chloride is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two acetyloxy groups at the 3 and 5 positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(acetyloxy)benzoyl chloride typically involves the acylation of 3,5-dihydroxybenzoic acid. The process includes the following steps:
Esterification: 3,5-dihydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 3,5-diacetoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(acetyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-diacetoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 3,5-diacetoxybenzoic acid.
Reduction: 3,5-dihydroxybenzoyl chloride.
Scientific Research Applications
3,5-Bis(acetyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for drug development, particularly in the synthesis of benzoyl derivatives with biological activity.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(acetyloxy)benzoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in organic synthesis, where it is used to introduce acyl groups into various substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoyl Chloride: Lacks the acetyloxy groups, making it less reactive in certain acylation reactions.
3,5-Diacetoxybenzoic Acid: Contains carboxyl groups instead of the chloride, leading to different reactivity and applications.
Benzoyl Chloride: The parent compound, without any substituents on the benzene ring.
Uniqueness
3,5-Bis(acetyloxy)benzoyl chloride is unique due to the presence of both acetyloxy and chloride groups, which confer distinct reactivity patterns.
Properties
IUPAC Name |
(3-acetyloxy-5-carbonochloridoylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-9-3-8(11(12)15)4-10(5-9)17-7(2)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBUFKRWGXGPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463805 | |
Record name | 3,5-DIACETOXYBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39192-49-9 | |
Record name | 3,5-DIACETOXYBENZOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-acetyloxy-5-carbonochloridoylphenyl) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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